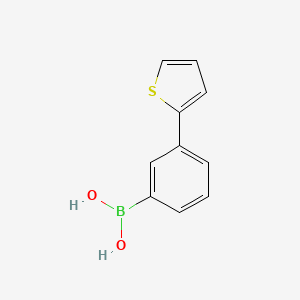

3-(2-Thienyl)phenylboronic acid

Description

3-(2-Thienyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a thienyl group at the meta-position (3-position) and a boronic acid (-B(OH)₂) moiety. This compound belongs to the arylboronic acid family, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science .

Properties

Molecular Formula |

C10H9BO2S |

|---|---|

Molecular Weight |

204.06 g/mol |

IUPAC Name |

(3-thiophen-2-ylphenyl)boronic acid |

InChI |

InChI=1S/C10H9BO2S/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7,12-13H |

InChI Key |

CCZABWIPCZXLTN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=CS2)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Reactivity

The reactivity and applications of arylboronic acids are highly dependent on substituent position and electronic effects. Below is a comparative analysis of 3-(2-Thienyl)phenylboronic acid with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Insights :

- Substituent Effects : Electron-donating groups (e.g., thienyl, -NH₂) increase boronic acid reactivity in cross-coupling reactions, while electron-withdrawing groups (e.g., -F, -CF₃) enhance ester stability .

- Suzuki Reaction Efficiency : 3-substituted phenylboronic acids generally exhibit higher reactivity than 2-substituted analogs due to reduced steric hindrance during transmetalation .

Table 2: Binding Constants (K) with Neu5Ac at pH 7.4

Key Findings :

- Thienyl Contribution : The thienyl group in this compound may enhance binding via π-π interactions with aromatic residues in proteins or through cooperative hydrogen bonding .

- Contradictory Mechanisms : Otsuka et al. proposed glycerol tail binding for 3-(propionamido)phenylboronic acid, while Djanashvili et al. argued for α-hydroxycarboxylate interactions in phenylboronic acid . This discrepancy highlights unresolved complexities in boronic acid-sialic acid recognition.

Efficiency in Drug Delivery Systems

Dendrimer-modified boronic acids demonstrate varying cytosolic delivery efficiencies:

Table 3: Dendrimer-Modified Boronic Acids in BSA-FITC Delivery

Insights :

- Positional Sensitivity : 3-substituted derivatives (e.g., P4) outperform 2-substituted analogs (e.g., P7) due to optimized spatial arrangement for cargo binding .

- Thienyl Potential: The thienyl group’s planar structure in this compound could improve dendrimer-cell membrane interactions, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.